7,8,9,11-Tetramethylbenz(c)acridine
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Overview
Description
7,8,9,11-Tetramethylbenz©acridine is a heterocyclic aromatic compound with the molecular formula C21H19N. This compound belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 7,8,9,11-Tetramethylbenz©acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with amines, followed by cyclization and methylation steps. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
7,8,9,11-Tetramethylbenz©acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced acridine derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7,8,9,11-Tetramethylbenz©acridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The primary mechanism of action for 7,8,9,11-Tetramethylbenz©acridine involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are crucial for cancer cell proliferation .
Comparison with Similar Compounds
7,8,9,11-Tetramethylbenz©acridine can be compared with other acridine derivatives such as:
7,9-Dimethylbenz©acridine: Similar in structure but with fewer methyl groups, affecting its chemical reactivity and biological activity.
Properties
CAS No. |
51787-44-1 |
---|---|
Molecular Formula |
C21H19N |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
7,8,9,11-tetramethylbenzo[c]acridine |
InChI |
InChI=1S/C21H19N/c1-12-11-13(2)20-19(14(12)3)15(4)17-10-9-16-7-5-6-8-18(16)21(17)22-20/h5-11H,1-4H3 |
InChI Key |
HPOOVSNNKUHTOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C(=C3C=CC4=CC=CC=C4C3=N2)C)C |
Origin of Product |
United States |
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